molecular formula C24H38Cl3N7 B1663591 6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride CAS No. 1177865-17-6

6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride

Número de catálogo: B1663591
Número CAS: 1177865-17-6
Peso molecular: 531.0 g/mol
Clave InChI: CPUHORIUXPQCHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

NSC 23766 trihydrochloride is a hydrochloride resulting from the formal reaction of NSC 23766 with 3 mol eq. of hydrogen chloride. An inhibitor of the signalling G-protein known as RAC1 (Ras-related C3 botulinum toxin substrate 1). It has a role as an EC 3.6.5.2 (small monomeric GTPase) inhibitor, an antiviral agent, an apoptosis inducer and a muscarinic antagonist. It contains a NSC 23766.

Análisis Bioquímico

Biochemical Properties

NSC 23766 plays a crucial role in biochemical reactions by inhibiting the interaction between Rac1 and its specific guanine nucleotide exchange factors (GEFs), such as TrioN and Tiam1 . This inhibition prevents the activation of Rac1, thereby blocking downstream signaling pathways that are essential for various cellular functions. The compound does not affect the activation of other GTPases like Cdc42 or RhoA, making it a highly selective inhibitor . NSC 23766 interacts with Rac1 by fitting into a surface groove critical for GEF specification, effectively inhibiting Rac1 binding and activation .

Cellular Effects

NSC 23766 has profound effects on various types of cells and cellular processes. It inhibits Rac1-mediated cell functions, including cell migration, invasion, and proliferation . In prostate cancer cells, NSC 23766 has been reported to reverse tumor cell phenotypes . Additionally, it inhibits mammary carcinoma cell invasion in vitro and reduces mammary tumor progression and metastasis in mouse models . By preventing Rac1 activation, NSC 23766 disrupts cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and behavior .

Molecular Mechanism

The molecular mechanism of NSC 23766 involves its selective inhibition of Rac1 activation by blocking the interaction between Rac1 and its GEFs . This inhibition prevents the exchange of GDP for GTP on Rac1, thereby maintaining Rac1 in its inactive state . NSC 23766 specifically targets the surface groove of Rac1 that is critical for GEF binding, without interfering with other GTPases . This selective inhibition results in the disruption of Rac1-mediated signaling pathways, affecting various cellular processes such as cytoskeletal rearrangements, cell migration, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NSC 23766 have been observed to change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months . In vitro studies have shown that NSC 23766 causes G1 cell cycle arrest and induces apoptosis in various cell lines . Long-term exposure to NSC 23766 has been reported to inhibit tumor cell invasion and metastasis in animal models . The stability and degradation of NSC 23766 in laboratory settings are crucial for its effectiveness in long-term studies.

Dosage Effects in Animal Models

The effects of NSC 23766 vary with different dosages in animal models. In a study involving C57BL/6 mice, a dosage of 2.5 mg/kg administered intraperitoneally was found to significantly prevent the development of spontaneous diabetes . Higher dosages of NSC 23766 have been associated with increased apoptosis and inhibition of cell proliferation in various cancer models . At high doses, NSC 23766 may also exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

NSC 23766 is involved in metabolic pathways that regulate cellular redox states and oxidative stress responses. By inhibiting Rac1 activation, NSC 23766 attenuates the production of reactive oxygen species (ROS) and reduces oxidative damage in cells . This compound also affects the Tiam1-Rac1-Nox2 signaling pathway, which plays a critical role in the onset of spontaneous diabetes in NOD mouse models . The interaction of NSC 23766 with these metabolic pathways highlights its potential therapeutic applications in diseases associated with oxidative stress and metabolic dysregulation.

Transport and Distribution

Within cells and tissues, NSC 23766 is transported and distributed through various mechanisms. The compound is cell-permeable, allowing it to effectively inhibit Rac1 activation in different cellular compartments . NSC 23766 interacts with transporters and binding proteins that facilitate its localization and accumulation within cells . The distribution of NSC 23766 within tissues is crucial for its effectiveness in targeting Rac1-mediated signaling pathways and cellular processes.

Subcellular Localization

NSC 23766 exhibits specific subcellular localization that influences its activity and function. The compound targets Rac1, which is localized to the plasma membrane and other cellular compartments where it interacts with downstream effectors . NSC 23766’s ability to inhibit Rac1 activation in these specific compartments is essential for its effectiveness in disrupting Rac1-mediated signaling pathways . The subcellular localization of NSC 23766 is determined by targeting signals and post-translational modifications that direct it to specific organelles and compartments within the cell .

Actividad Biológica

The compound 6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine; trihydrochloride (CAS No: 733767-34-5) is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and kinase modulation activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H38Cl3NC_{24}H_{38}Cl_3N with a molecular weight of approximately 531.0 g/mol. The structure features a quinoline core substituted with various functional groups, which contribute to its biological activity.

Structural Formula

6 N 2 5 diethylamino pentan 2 ylamino 6 methylpyrimidin 4 yl 2 methylquinoline 4 6 diamine\text{6 N 2 5 diethylamino pentan 2 ylamino 6 methylpyrimidin 4 yl 2 methylquinoline 4 6 diamine}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. In a study assessing the antibacterial properties of related compounds, derivatives were tested against gram-positive bacteria and mycobacteria. The results indicated that certain derivatives exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains, showcasing a promising spectrum of action comparable to clinically used antibiotics like ampicillin and rifampicin .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against MRSAMIC (µg/mL)
Compound AActive0.5
Compound BActive0.25
Compound CInactive>8

Anticancer Activity

The cytotoxic profile of the compound has also been explored in cancer cell lines. In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study published in 2022, researchers synthesized several derivatives of related compounds and evaluated their cytotoxic effects on human cancer cell lines. The results showed that some derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

Kinase Modulation

Another area of interest is the compound's ability to modulate kinase activity. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. Preliminary data suggest that this compound may selectively inhibit certain kinases involved in tumor growth and metastasis .

Table 2: Kinase Modulation Activity

Kinase TargetInhibition (%) at 10 µM
EGFR75
AKT60
ERK1/250

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride, and what analytical methods validate its purity and structure?

  • Methodology : The compound is synthesized via nucleophilic substitution and coupling reactions. For example, pyrimidine intermediates (e.g., 2-amino-4,6-dichloropyrimidine) are reacted with amine-functionalized quinoline derivatives under acidic conditions. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration (e.g., SHELX software ). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection. Reference analogs in and highlight similar protocols for pyrimidine derivatives .

Q. How is the compound’s solubility and stability optimized for in vitro biological assays?

  • Methodology : Solubility is enhanced using polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or aqueous buffers adjusted to physiological pH (7.4). Stability studies employ accelerated degradation tests under varying temperatures and pH conditions, monitored via UV-Vis spectroscopy or LC-MS. notes the use of NSC23766 (a related compound) in neuronal cultures dissolved in DMSO at stock concentrations ≤10 mM to maintain stability during trafficking experiments .

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodology : Target identification involves competitive binding assays, siRNA knockdown, or CRISPR-Cas9 gene editing to observe phenotypic changes. identifies NSC23766 as a Rac1 GTPase inhibitor, suggesting its role in modulating clathrin-independent AMPA receptor trafficking in neurons. Pharmacological profiling using kinase panels or GPCR arrays further narrows specificity .

Advanced Research Questions

Q. How can contradictions in the compound’s reported biological activity (e.g., conflicting IC50 values across studies) be resolved?

  • Methodology : Discrepancies arise from assay conditions (e.g., cell type, incubation time, or endpoint detection). To resolve conflicts:

  • Standardize protocols using guidelines like the Minimum Information for Biological and Biomedical Investigations (MIABBI).
  • Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
  • Cross-reference with structural analogs (e.g., pyrimidine derivatives in ) to assess structure-activity relationships (SAR) .

Q. What computational strategies are employed to model the compound’s interaction with Rac1 GTPase or other molecular targets?

  • Methodology : Density functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula ) predict electronic properties and binding energies. Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein interactions over time. Docking studies (AutoDock Vina) identify key residues in the Rac1 binding pocket. and provide frameworks for integrating computational and crystallographic data .

Q. How does the compound’s stereochemistry influence its pharmacological profile, and how is this characterized experimentally?

  • Methodology : Enantiomeric separation via chiral HPLC or capillary electrophoresis isolates stereoisomers. Biological activity of each isomer is tested in parallel (e.g., Rac1 inhibition assays). Absolute configuration is determined using X-ray crystallography (ORTEP-3 ) or electronic circular dichroism (ECD). demonstrates similar stereochemical analysis for dichlorophenyl-pyrimidine derivatives .

Q. What experimental designs mitigate off-target effects in vivo, particularly in neuronal systems?

  • Methodology :

  • Use conditional knockout models to confirm target specificity (e.g., Rac1-floxed mice).
  • Employ tracer compounds (e.g., radiolabeled versions) for biodistribution studies.
  • Leverage chemical proteomics (e.g., affinity purification-mass spectrometry) to identify off-target interactions. discusses analogous strategies for zoospore regulation studies .

Q. Methodological Frameworks

Q. How are crystallographic data (e.g., from SHELX or WinGX) integrated with biochemical data to refine the compound’s mechanism of action?

  • Methodology : X-ray structures solved via SHELXL or WinGX provide atomic-resolution insights into ligand-protein interactions. These are combined with mutagenesis data (e.g., alanine scanning) to validate binding residues. For example, hydrogen-bonding patterns observed in crystallography guide the design of analogs with improved affinity (see for pyrimidine-derivative crystallography) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in high-throughput screens?

  • Methodology : Nonlinear regression models (e.g., Hill equation) fit dose-response curves. Bayesian hierarchical models account for plate-to-plate variability. Tools like GraphPad Prism or R packages (drc) automate analysis. emphasizes linking statistical outcomes to theoretical frameworks (e.g., receptor occupancy theory) .

Propiedades

IUPAC Name

6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N7.3ClH/c1-6-31(7-2)12-8-9-16(3)27-24-28-18(5)14-23(30-24)29-19-10-11-22-20(15-19)21(25)13-17(4)26-22;;;/h10-11,13-16H,6-9,12H2,1-5H3,(H2,25,26)(H2,27,28,29,30);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUHORIUXPQCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Cl3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328386
Record name NSC 23766 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177865-17-6
Record name NSC 23766 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1177865-17-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride
Methyl 2-(3-isopropylureido)acetate
6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride

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